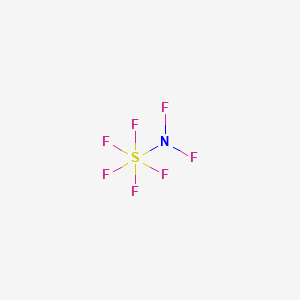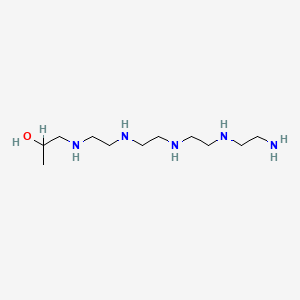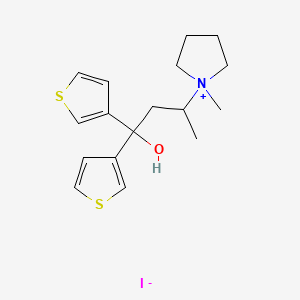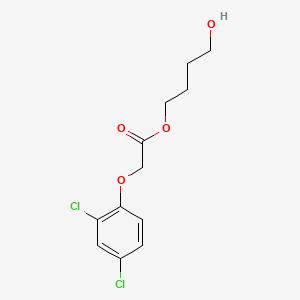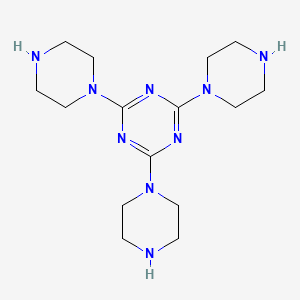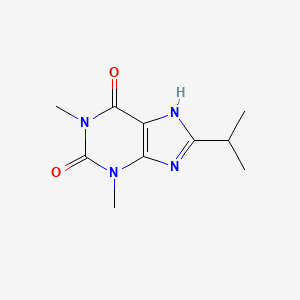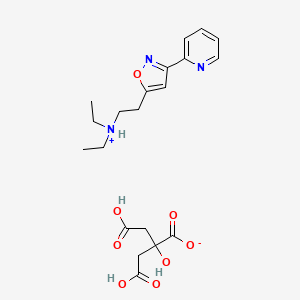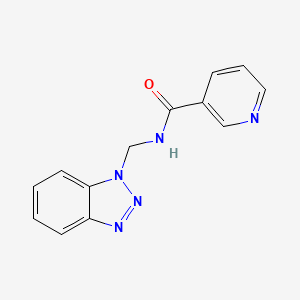
Carbonylchlorohydrotris(triphenylphosphine)osmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonylchlorohydrotris(triphenylphosphine)osmium is a coordination compound with the molecular formula C55H46ClOOsP3 and a molecular weight of 1041.6. This compound is known for its unique structure, which includes a central osmium atom coordinated with three triphenylphosphine ligands, a carbonyl group, a chloride ion, and a hydride ion. It is used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of Carbonylchlorohydrotris(triphenylphosphine)osmium typically involves the reaction of osmium tetroxide with triphenylphosphine in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Carbonylchlorohydrotris(triphenylphosphine)osmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium complexes.
Reduction: It can be reduced to form lower oxidation state osmium complexes.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbonylchlorohydrotris(triphenylphosphine)osmium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, including hydrogenation and transfer hydrogenation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of fine chemicals and as a precursor for other osmium complexes.
Wirkmechanismus
The mechanism by which Carbonylchlorohydrotris(triphenylphosphine)osmium exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrogenation reactions, the compound facilitates the addition of hydrogen to unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
Carbonylchlorohydrotris(triphenylphosphine)osmium can be compared with other similar compounds, such as:
Carbonylchlorohydrotris(triphenylphosphine)ruthenium: Similar in structure but contains ruthenium instead of osmium.
Carbonylchlorohydrotris(triphenylphosphine)iridium: Contains iridium and exhibits different catalytic properties.
The uniqueness of this compound lies in its specific coordination environment and the reactivity of the osmium center, which can lead to distinct chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
16971-31-6 |
|---|---|
Molekularformel |
C55H46ClOOsP3 |
Molekulargewicht |
1041.6 g/mol |
IUPAC-Name |
carbon monoxide;hydride;osmium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.CO.ClH.Os.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+2;-1/p-1 |
InChI-Schlüssel |
XUWSMTCLGDHTRB-UHFFFAOYSA-M |
Kanonische SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Os+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
